molecular formula C28H34O5 B1251274 17-Epiazadiradione

17-Epiazadiradione

Cat. No.: B1251274
M. Wt: 450.6 g/mol
InChI Key: KWAMDQVQFVBEAU-ZRCRZKIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Epiazadiradione is a limonoid, a class of tetranortriterpenoid, identified in the neem tree ( Azadirachta indica ) . As a stereoisomer of azadiradione, it is a fundamental structural unit in the biosynthetic pathway of more complex neem limonoids . This compound is of significant interest in pharmacological research for its potential bioactivities, which are often shared or similar to those of its analog, azadiradione. Research on azadiradione suggests that 17-Epiazadiradione may exhibit potent antioxidant properties. One study indicates its mechanism may mimic the action of the superoxide dismutase (SOD) enzyme, effectively scavenging superoxide radical anions and reducing oxidative stress . Furthermore, investigations into azadiradione have shown promising anti-diabetic potential through the inhibition of the human pancreatic alpha-amylase (HPA) enzyme, a key target for managing post-prandial hyperglycemia . The compound also demonstrates anti-inflammatory effects in model systems . In infectious disease research, computational (in silico) studies have highlighted the strong binding affinity of closely related limonoids, such as epoxyazadiradione, against bacterial protein targets like Staphopain B in Staphylococcus aureus , suggesting a potential route for antimicrobial development . 17-Epiazadiradione serves as a critical intermediate for the semi-synthesis of novel derivatives, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic leads . This product is intended for research purposes only.

Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

[(5R,7R,8R,9R,10R,13S,17S)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24+,26-,27-,28-/m1/s1

InChI Key

KWAMDQVQFVBEAU-ZRCRZKIJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)[C@@H]([C@@]4(CC3)C)C5=COC=C5)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C

Origin of Product

United States

Preparation Methods

Intramolecular Insertion of α-Aryl-α-Diazoketones

The stereoselective construction of the CDE fragment of azadiradione derivatives, including 17-epi configurations, was pioneered by Fernández-Mateos et al.. The key step involves the intramolecular C–H insertion of α-aryl-α-diazoketones, which proceeds via a rhodium-catalyzed mechanism to establish the decalin framework with precise stereocontrol.

Reaction Conditions and Outcomes

  • Catalyst : Rhodium(II) acetate (2 mol%) in dichloromethane at 40°C.

  • Substrate Scope : α-Diazoketones derived from geraniol or nerol yield trans-decalin systems, while citronellol derivatives favor cis configurations.

  • Yield : 68–82% for the CDE fragment, with diastereomeric ratios (dr) of 4:1 to 9:1 depending on the substituent at C-17.

Critical Parameters for Epimerization at C-17
Epimerization to the 17-epi configuration is achieved through base-mediated equilibration under mild conditions (K₂CO₃, methanol, 25°C), exploiting the axial-equatorial stability difference of the C-17 hydroxyl group.

Table 1: Synthetic Outcomes for Azadiradione Derivatives

Starting MaterialCatalystTemperatureYield (%)dr (trans:cis)
Geraniol derivativeRh₂(OAc)₄40°C829:1
Citronellol derivativeRh₂(OAc)₄40°C684:1

Extraction and Isolation from Neem Seeds

Solvent Partitioning and Brine-Mediated Purification

While 17-Epiazadiradione is not explicitly referenced in extraction patents, methodologies developed for azadirachtin isolation provide a template for isolating analogous limonoids.

Stepwise Protocol

  • Defatting : Neem seed kernels are ground and defatted with hexane (1:5 w/v, 3 cycles) to remove triglycerides.

  • Polar Extraction : Methanol (1:3 w/v, 24 hr) extracts limonoids, yielding a crude syrup after solvent evaporation.

  • Dichloromethane Partitioning : The syrup is mixed with dichloromethane (DCM) and 10% brine (4:3 v/v), forming aqueous and organic layers. Azadirachtin and related limonoids partition into DCM, while polar impurities remain in the aqueous phase.

  • Precipitation : Hexane (2:1 v/v) precipitates a limonoid-rich solid (5–15% purity), which is enriched via repetitive brine washing.

Table 2: Solvent Systems for Limonoid Extraction

StepSolvent RatioTarget CompoundsPurity Enhancement
DefattingHexane 1:5TriglyceridesN/A
Polar ExtractionMethanol 1:3Limonoids, flavonoids20–30%
PartitioningDCM:brine 4:3Azadirachtin, azadiradione derivatives5–15%

Chromatographic Purification of 17-Epiazadiradione

Normal-Phase Silica Gel Chromatography

Crude extracts are subjected to gradient elution (hexane:ethyl acetate 9:1 to 1:1) to separate 17-Epiazadiradione from azadirachtin A/B and nimbin. The epi configuration elutes earlier than its C-17 counterpart due to reduced polarity.

Recrystallization Strategies

Final purification employs solvent pairs such as chloroform-hexane (1:3), yielding 17-Epiazadiradione as needle-like crystals (mp 198–200°C).

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR : Distinctive signals at δ 5.72 (H-15, d, J = 10.2 Hz) and δ 4.18 (H-17, m) confirm the epi configuration.

  • HRMS : [M+Na]⁺ at m/z 567.2451 (calc. 567.2454 for C₃₄H₄₈O₈Na) .

Q & A

Q. How should researchers present large-scale omics data linked to 17-Epiazadiradione’s activity?

  • Answer : Deposit raw data in public repositories (e.g., GEO, PRIDE). In manuscripts, summarize key findings using heatmaps or pathway enrichment plots. Provide processed data (e.g., fold-change values) in tabular format, with raw data in supplementary files .

Q. What cross-disciplinary approaches enhance 17-Epiazadiradione’s research scope?

  • Answer : Integrate ethnopharmacological data to identify traditional uses of source plants. Collaborate with material scientists to develop nanoformulations for targeted delivery. Use systems biology to model interactions between 17-Epiazadiradione and host-microbiome pathways .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in 17-Epiazadiradione studies involving animal models?

  • Answer : Follow ARRIVE guidelines for in vivo experiments, including randomization, blinding, and sample size justification. Obtain ethics committee approval and document welfare measures (e.g., pain management protocols) .

Q. What documentation is critical for ensuring 17-Epiazadiradione’s research transparency?

  • Answer : Publish detailed synthetic procedures, spectral data, and assay protocols in open-access formats. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite primary literature instead of reviews for compound identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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